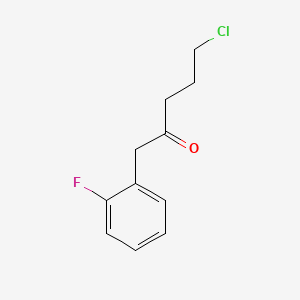

5-Chloro-1-(2-fluorophenyl)pentan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-1-(2-fluorophenyl)pentan-2-one involves several steps. One common method starts with the ketalization of a levulinic acid ester with ethylene glycol to form a dioxolane derivative. This intermediate is then subjected to catalytic hydrogenation to produce 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol. Finally, this compound is reacted with hydrochloric acid to yield 5-chloropentan-2-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Development

5-Chloro-1-(2-fluorophenyl)pentan-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in cardiovascular and anti-inflammatory drugs. For instance, it has been identified as a precursor for prasugrel, an antiplatelet medication used to reduce the risk of heart attacks .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant biological activity against various targets. Studies have demonstrated that its derivatives may possess anti-cancer properties, with ongoing investigations into their mechanisms of action against specific cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of compounds related to this compound:

- Antiplatelet Activity : In clinical trials, prasugrel has shown superior efficacy compared to clopidogrel in preventing thrombotic events in patients undergoing percutaneous coronary intervention. The role of this compound as a precursor is critical in this context .

- Cancer Research : A series of experiments evaluated the cytotoxic effects of fluorinated ketones on various cancer cell lines. The findings suggest that modifications to the pentanone structure can enhance anti-tumor activity while minimizing toxicity to normal cells .

Comparison of Biological Activities

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antiplatelet (as prasugrel) | |

| Derivative A | Cytotoxicity against cancer | |

| Derivative B | Anti-inflammatory properties |

Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Ketalization + Hydrogenation | Using levulinic acid esters with hydrogenation catalysts | >99% conversion |

| Direct Chlorination | Chlorination of pentanone derivatives | Variable |

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)pentan-2-one is primarily related to its role in the synthesis of Prasugrel. Prasugrel works by inhibiting platelet aggregation through the irreversible binding to the P2Y12 receptor on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of thrombus formation .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-1-(2-fluorophenyl)-2-pentanone: Another intermediate in the synthesis of Prasugrel.

1-(2-Fluorophenyl)pentan-2-one: A structurally similar compound with different substituents.

5-Chloro-2-pentanone: A simpler analog without the fluorophenyl group

Uniqueness

5-Chloro-1-(2-fluorophenyl)pentan-2-one is unique due to its specific structure, which makes it an essential intermediate in the synthesis of Prasugrel. Its combination of a chloro and fluorophenyl group provides distinct reactivity and properties that are crucial for the production of this important pharmaceutical agent.

Actividad Biológica

5-Chloro-1-(2-fluorophenyl)pentan-2-one, a compound with the CAS number 1056459-35-8, has garnered attention in recent research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12ClF O

- Molecular Weight : 214.66 g/mol

- Chemical Structure : The compound features a pentanone backbone with a chloro group and a fluorophenyl substituent, which may influence its biological interactions.

The biological activity of this compound primarily involves interactions with various cellular targets. The presence of halogen atoms (chlorine and fluorine) in its structure can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting its pharmacokinetics and dynamics.

Biochemical Pathways

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Cell Signaling Modulation : It is hypothesized that the compound could modulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Initial studies have shown that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The specific IC50 values for this compound are yet to be determined.

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, a related ketone was evaluated against L1210 mouse leukemia cells and showed potent inhibition with IC50 values in the nanomolar range, suggesting that structural modifications can significantly affect biological potency .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to halogen substitutions may facilitate absorption across cell membranes.

- Metabolism : Preliminary data suggest that the compound may undergo metabolic transformations similar to other fluorinated ketones, which could impact its efficacy and safety profile.

Propiedades

IUPAC Name |

5-chloro-1-(2-fluorophenyl)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDCJFAUDJKFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.